3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidinone class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with 2,4-dimethylbenzyl and 4-methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidinone core.
Substitution Reactions: The introduction of the 2,4-dimethylbenzyl and 4-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, leading to the disruption of bacterial growth and survival . The exact molecular targets and pathways are still under investigation, but initial studies suggest inhibition of cytochrome bd oxidase .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidinone ring.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group present in thieno[3,2-d]pyrimidin-4(3H)-ones.
Uniqueness
3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of 2,4-dimethylbenzyl and 4-methylphenyl groups enhances its potential as an antimicrobial agent compared to other thienopyrimidinones .
Properties
Molecular Formula |
C22H20N2OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20N2OS/c1-14-4-7-17(8-5-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-9-6-15(2)10-16(18)3/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
ZUXNOQOMZYKCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.